Amino(1,3-dithiolan-2-yl)acetic acid
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Overview
Description
Amino(1,3-dithiolan-2-yl)acetic acid is an organic compound characterized by the presence of an amino group, a dithiolan ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(1,3-dithiolan-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiolan derivative with an amino acid precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Amino(1,3-dithiolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a dithiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dithiols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
Amino(1,3-dithiolan-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Amino(1,3-dithiolan-2-yl)acetic acid involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially affecting their function. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds have a similar sulfur-containing ring structure and exhibit diverse biological activities.
Indole-3-acetic acid: This compound, like Amino(1,3-dithiolan-2-yl)acetic acid, contains an acetic acid moiety and is known for its role as a plant hormone.
Uniqueness
This compound is unique due to the presence of both an amino group and a dithiolan ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial use.
Properties
CAS No. |
20622-36-0 |
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Molecular Formula |
C5H9NO2S2 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
2-amino-2-(1,3-dithiolan-2-yl)acetic acid |
InChI |
InChI=1S/C5H9NO2S2/c6-3(4(7)8)5-9-1-2-10-5/h3,5H,1-2,6H2,(H,7,8) |
InChI Key |
MQUMNKDULYGRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C(C(=O)O)N |
Origin of Product |
United States |
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